(1-(3,4-Dichlorobenzyl)piperidin-4-yl)methanamine hydrochloride
Description
(1-(3,4-Dichlorobenzyl)piperidin-4-yl)methanamine hydrochloride is a piperidine-derived compound featuring a 3,4-dichlorobenzyl substituent and a methanamine group at the 4-position of the piperidine ring. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical research. Synthesized via reductive amination or alkylation protocols, this compound is obtained in high yield (88%) using dioxane and HCl, as described in a general procedure . Its molecular formula is inferred as C₁₃H₁₇Cl₂N₂·HCl, with a molecular weight of ~309.6 g/mol (exact value depends on isotopic distribution). The ¹H NMR data (CDCl₃, 500 MHz) confirms the structure, showing aromatic proton signals at δ 7.33–7.05 ppm and piperidine/methanamine backbone resonances at δ 3.31–1.84 ppm .
Properties
IUPAC Name |
[1-[(3,4-dichlorophenyl)methyl]piperidin-4-yl]methanamine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18Cl2N2.ClH/c14-12-2-1-11(7-13(12)15)9-17-5-3-10(8-16)4-6-17;/h1-2,7,10H,3-6,8-9,16H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCGZHIGTEFYLAL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN)CC2=CC(=C(C=C2)Cl)Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19Cl3N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-(3,4-Dichlorobenzyl)piperidin-4-yl)methanamine hydrochloride typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the 3,4-Dichlorobenzyl Group: This step involves the substitution of the piperidine ring with a 3,4-dichlorobenzyl group, often using a nucleophilic substitution reaction.
Addition of the Methanamine Group:
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction steps but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(1-(3,4-Dichlorobenzyl)piperidin-4-yl)methanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, while substitution reactions can produce various substituted piperidine derivatives.
Scientific Research Applications
(1-(3,4-Dichlorobenzyl)piperidin-4-yl)methanamine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of (1-(3,4-Dichlorobenzyl)piperidin-4-yl)methanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Substituent Effects on Physicochemical Properties
The 3,4-dichlorobenzyl group distinguishes this compound from analogs with varying substituents. Key comparisons include:
Key Observations :
- Substituent position : 2,6-dichloro substitution (vs. 3,4-) may reduce aromatic ring planarity, affecting π-π stacking interactions in biological targets .
Biological Activity
(1-(3,4-Dichlorobenzyl)piperidin-4-yl)methanamine hydrochloride is a synthetic compound belonging to the class of piperidine derivatives. Its unique structure includes a piperidine ring substituted with a 3,4-dichlorobenzyl group and an amine functional group. This compound has garnered attention for its potential biological activities and applications in medicinal chemistry.
- Molecular Formula : C₁₃H₁₈Cl₂N₂
- Molecular Weight : 309.66 g/mol
- CAS Number : 1289385-00-7
Synthesis
The synthesis of this compound typically involves the following steps:
- Starting Materials : 3,4-Dichlorobenzyl chloride and piperidine.
- Reaction Conditions : The reaction is conducted under reflux in the presence of a base (e.g., sodium hydroxide) to facilitate nucleophilic substitution.
- Formation of Hydrochloride Salt : The resultant product is treated with hydrochloric acid to yield the hydrochloride salt.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including neurotransmitter receptors and enzymes. This interaction can modulate their activity, resulting in pharmacological effects that may include:
- Antimicrobial Properties : Preliminary studies indicate potential efficacy against various microbial strains.
- Anticancer Activity : Investigations into its effects on cancer cell lines have shown promise in inhibiting cell proliferation and inducing apoptosis.
Research Findings
Recent studies have explored the compound's biological activities through various assays:
- Cytotoxicity Assays : Evaluated against different cancer cell lines, showing significant cytotoxic effects.
- Enzyme Inhibition Studies : The compound has been tested for its ability to inhibit specific enzymes related to disease pathways.
Case Study 1: Anticancer Activity
In vitro studies demonstrated that this compound exhibited dose-dependent inhibition of cell growth in human cancer cell lines such as HeLa and MCF-7. The compound was found to induce apoptosis through caspase activation pathways.
Case Study 2: Antimicrobial Efficacy
The compound was tested against Gram-positive and Gram-negative bacterial strains, showing moderate antibacterial activity with minimum inhibitory concentrations (MIC) ranging from 50 to 100 µg/mL.
Table 1: Biological Activities of this compound
Table 2: Synthesis Parameters for this compound
| Parameter | Value |
|---|---|
| Reaction Time | 6 hours |
| Temperature | Reflux |
| Base Used | Sodium Hydroxide |
| Yield | 85% |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
